molecular formula C20H25ClN4O3S B2699183 N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946247-57-0

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2699183
CAS No.: 946247-57-0
M. Wt: 436.96
InChI Key: MUADVHUQSCGKFL-UHFFFAOYSA-N
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Description

Historical Context of Ethanediamide-Based Compounds

Ethanediamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their versatility in forming hydrogen-bonding networks and accommodating diverse substituents. Early studies on ethanediamides focused on their role as acetylcholinesterase inhibitors, with meta-substituted derivatives demonstrating nanomolar activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The ethanediamide core’s planar geometry enables simultaneous interactions with multiple binding pockets, a property exploited in the design of central nervous system (CNS) therapeutics .

Conformationally restricted ethanediamide scaffolds, such as those reported in recent synthetic studies, have further enhanced receptor selectivity. For instance, Montclair State University researchers developed a novel ethylenediamine-derived scaffold aimed at improving orexin receptor antagonist selectivity, underscoring the structural adaptability of this motif . These advancements highlight the ethanediamide group’s evolution from simple chelating agents to sophisticated pharmacophores.

Pharmacophoric Significance of Combined Thiophene and Piperazine Moieties

The integration of thiophene and piperazine moieties in this compound represents a strategic fusion of electron-rich heterocycles and nitrogen-containing pharmacophores. Thiophene’s bioisosteric properties, particularly its ability to mimic phenyl rings while offering enhanced metabolic stability, make it a cornerstone in anti-inflammatory and antipsychotic drug design . Piperazine, a saturated six-membered ring with two nitrogen atoms, contributes to solubility and enables hydrogen-bonding interactions with target proteins, as seen in FDA-approved drugs like eprosartan and prasugrel .

Table 1: Pharmacophoric Contributions of Thiophene and Piperazine Moieties

Moiety Key Properties Example Applications
Thiophene Electron-rich π-system, bioisosteric replacement for phenyl, metabolic stability Anti-inflammatory (tenoxicam), antipsychotics
Piperazine Hydrogen-bond acceptor, solubility enhancer, conformational flexibility Antihypertensives (eprosartan), antiplatelet agents

The compound’s thiophen-3-yl group likely engages in π-π stacking with aromatic residues in target proteins, while the 4-methylpiperazine subunit facilitates interactions with acidic or polar regions of binding sites. This dual functionality is critical for achieving balanced potency and pharmacokinetic properties .

Rational Design Principles Behind the Compound’s Architecture

The compound’s architecture reflects a deliberate strategy to optimize steric, electronic, and topological features:

  • Ethanediamide Backbone : Serves as a rigid spacer, orienting the 5-chloro-2-methoxyphenyl and thiophene-piperazine groups into optimal positions for target engagement.
  • Chloro-Methoxyphenyl Group : The electron-withdrawing chlorine and methoxy substituents enhance binding affinity through hydrophobic interactions and potential halogen bonding .
  • Hybrid Thiophene-Piperazine Sidechain : Combines thiophene’s aromaticity with piperazine’s flexibility, enabling dual-mode interactions (e.g., π-stacking and hydrogen bonding).

Table 2: Design Elements and Their Functional Roles

Structural Element Role Target Interaction
5-Chloro-2-methoxyphenyl Hydrophobic anchor, halogen bond donor Aromatic/acidic binding pockets
Thiophen-3-yl π-π stacking, metabolic stability Electron-rich protein regions
4-Methylpiperazin-1-yl Solubility, hydrogen-bond acceptor Polar/charged residues (e.g., aspartate, glutamate)

This design aligns with trends in fragment-based drug discovery, where modular components are assembled to address multi-factorial diseases like Alzheimer’s and cancer .

Strategic Importance in Medicinal Chemistry Research

The compound exemplifies three key trends in modern drug design:

  • Multitarget Engagement : The hybrid structure allows simultaneous modulation of disparate targets (e.g., enzymes and GPCRs), a strategy gaining traction in polypharmacology .
  • Conformational Restriction : By incorporating rigid elements like the ethanediamide core, researchers reduce entropic penalties during binding, improving affinity and selectivity .
  • Bioisosteric Replacement : The thiophene-for-phenyl substitution demonstrates how bioisosterism can refine ADME (absorption, distribution, metabolism, excretion) profiles without sacrificing potency .

Recent studies on analogous ethanediamides have validated this approach. For example, meta-substituted ethanediamide derivatives achieved IC~50~ values of 1.47 µM against BuChE, underscoring the scaffold’s potential in neurodegenerative disease therapeutics .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-24-6-8-25(9-7-24)17(14-5-10-29-13-14)12-22-19(26)20(27)23-16-11-15(21)3-4-18(16)28-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADVHUQSCGKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form an intermediate oxalamide.

    Addition of the Piperazine Derivative: The intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to form the piperazinyl-substituted oxalamide.

    Incorporation of the Thiophenyl Group: Finally, the thiophen-3-yl group is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the methoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted products with different nucleophiles replacing the chloro group.

Scientific Research Applications

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide

This analog (ChemSpider ID: 922068-69-7) shares the 5-chloro-2-methoxyphenyl and 4-methylpiperazine groups but replaces the thiophen-3-yl with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety. Key differences include:

Property Target Compound Analog (Indole Derivative)
Aromatic Substituent Thiophen-3-yl (planar, sulfur-containing) 2,3-Dihydroindole (non-planar, nitrogen-containing)
Molecular Weight ~489.99 g/mol ~547.11 g/mol (estimated)
Lipophilicity (ClogP) ~2.8 (predicted) ~3.5 (predicted due to indole)
Synthetic Route Likely uses EDC/HOBt coupling Similar amide coupling reagents

The dihydroindole group in the analog introduces steric bulk and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Functional Analog: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives

These derivatives (e.g., from Journal of Pharmaceutical Research International, 2021) share amide-based backbones but incorporate a 2,4-dioxothiazolidine ring instead of piperazine-thiophene systems. Key distinctions:

Property Target Compound Thiazolidine Derivative
Core Structure Ethanediamide with piperazine Benzamide with thiazolidinedione
Electron Effects Electron-withdrawing (Cl, OMe) Electron-deficient (dioxothiazolidine)
Biological Target Hypothesized: kinase or GPCR Known: PPARγ (peroxisome proliferator-activated receptor gamma)

The thiazolidinedione moiety in the functional analog is associated with insulin sensitization, whereas the target compound’s piperazine-thiophene system may favor CNS penetration due to its moderate basicity .

Research Findings and Implications

  • Binding Affinity : Computational docking studies (hypothetical) suggest the target compound’s thiophene interacts with hydrophobic pockets in kinase domains, while the indole analog’s bulkier substituent may hinder fit .
  • Metabolic Stability : Piperazine derivatives often exhibit CYP450-mediated metabolism, but the chloro-methoxyphenyl group could slow oxidative degradation compared to unsubstituted analogs.
  • Toxicity: The indole analog’s dihydroindole may pose genotoxicity risks (via metabolic activation), whereas thiophene is generally less reactive .

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H29ClN4O4SC_{19}H_{29}ClN_{4}O_{4}S, with a molecular weight of approximately 390.9 g/mol. The structure includes a chloro-substituted methoxyphenyl group, a piperazine moiety, and a thiophene ring, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines, including lung and breast cancer cells.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS assays. The results demonstrated that certain derivatives significantly inhibited cell proliferation in 2D cultures, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example:

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

These findings suggest that modifications in the compound's structure can enhance its antitumor activity while minimizing toxicity to normal cells.

Antimicrobial Activity

In addition to antitumor effects, compounds structurally related to this compound have also been tested for antimicrobial properties. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Evaluation Methodology

Antimicrobial efficacy was assessed using broth microdilution tests according to CLSI guidelines. The results indicated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 μg/mL
Compound ES. aureus8 μg/mL

These results highlight the potential of these compounds as antimicrobial agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, particularly within the minor groove, influencing cellular proliferation.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor growth and bacterial survival.
  • Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.

Q & A

Q. What are the optimized synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step organic reactions, starting with the preparation of intermediates like 5-chloro-2-methoxyaniline. Key steps include coupling reactions under inert atmospheres and purification via column chromatography. Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) . Yield optimization requires precise temperature control and solvent selection (e.g., dichloromethane or DMF) .

Q. How can researchers address solubility challenges in biological assays?

Solubility data are not explicitly available, but methodological approaches include:

  • Co-solvent systems (e.g., DMSO-water mixtures).
  • Nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability.
  • pH adjustment to exploit ionization of the piperazine and amide groups .

Q. What in vitro models are appropriate for initial biological screening?

Prioritize assays aligned with the compound’s structural motifs:

  • Neurological targets : Dopamine or serotonin receptor binding assays (piperazine moiety).
  • Oncological models : Kinase inhibition screens (thiophene and chloro-methoxyphenyl groups). Use cell lines (e.g., SH-SY5Y for neuroblastoma) with LC50 dose-response curves .

Advanced Research Questions

Q. How do structural modifications influence target affinity and selectivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Piperazine substitution : Replacing 4-methylpiperazine with morpholine reduces CNS penetration but improves metabolic stability.
  • Thiophene positioning : 3-Thiophen-3-yl enhances π-π stacking in kinase pockets compared to 2-substituted analogs. Computational docking (e.g., AutoDock Vina) validates interactions with ATP-binding domains .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from:

  • Pharmacokinetic limitations : Poor oral bioavailability due to first-pass metabolism.
  • Off-target effects : Metabolites (e.g., N-oxide derivatives) may exhibit unintended activity. Mitigation strategies:
  • Isotope labeling (¹⁴C) for metabolite tracking.
  • PBPK modeling to predict tissue distribution .

Q. Which analytical techniques are critical for stability profiling under physiological conditions?

  • HPLC-MS/MS monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
  • DSC/TGA assesses thermal stability, identifying decomposition points >200°C.
  • Light-exposure studies (ICH Q1B) evaluate photolytic susceptibility .

Q. How can researchers validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Quantifies target protein stabilization upon compound binding.
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD, kon/koff) for purified receptors.
  • CRISPR/Cas9 knockouts to confirm phenotype rescue .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 3:7) .
  • Data Reproducibility : Validate NMR spectra across ≥3 batches (δ 7.2–7.4 ppm for aromatic protons) .

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